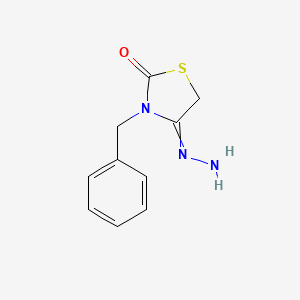
3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one: is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered rings containing sulfur and nitrogen atoms, which exhibit a wide range of biological activities. The presence of the benzyl and hydrazinylidene groups in this compound enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one typically involves the reaction of benzylamine with thiosemicarbazide, followed by cyclization with carbon disulfide. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, while the hydrazinylidene group can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine, nucleophiles like amines.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development.
Medicine: The compound exhibits a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its potential use in treating infections, cancer, and inflammatory diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the observed pharmacological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
4-Thiazolidinone: Another member of the thiazolidinone family with similar biological activities.
2-Thioxo-1,3-thiazolidin-4-one: A thiazolidinone derivative with a sulfur atom at the second position, exhibiting potent antimicrobial properties.
3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene: A structurally similar compound with a thioxo group, known for its anticancer activity.
Uniqueness: 3-Benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one is unique due to the presence of both benzyl and hydrazinylidene groups, which enhance its pharmacological properties. This combination of functional groups allows for a broader range of biological activities compared to other thiazolidinone derivatives.
Properties
CAS No. |
95213-82-4 |
|---|---|
Molecular Formula |
C10H11N3OS |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-benzyl-4-hydrazinylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H11N3OS/c11-12-9-7-15-10(14)13(9)6-8-4-2-1-3-5-8/h1-5H,6-7,11H2 |
InChI Key |
AEMJZKQAKBFZFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN)N(C(=O)S1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



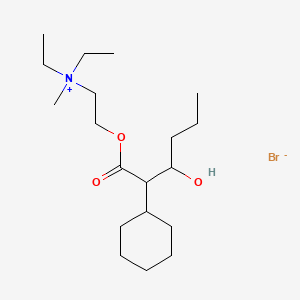
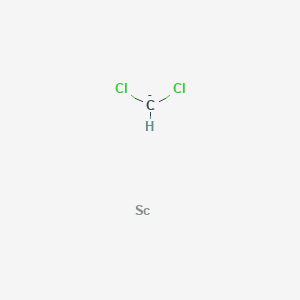
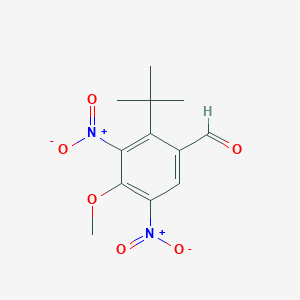
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)

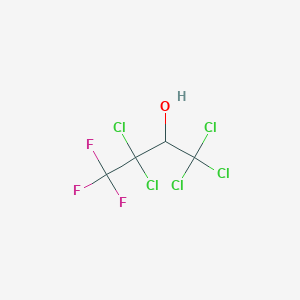





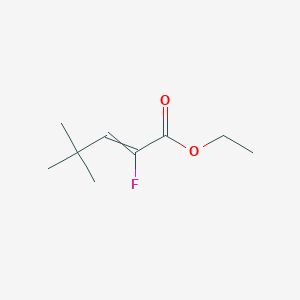
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
